molecular formula C15H21NO4 B1526587 (S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 847728-90-9

(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No. B1526587
M. Wt: 279.33 g/mol
InChI Key: LFNXGVQOIUBOOG-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate” often involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate” are not explicitly provided in the search results .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) on substituted 4-pyrazolylbenzoates, which are structurally related to the specified compound, highlights the significance of hydrogen-bonded supramolecular structures. These structures have applications in designing materials with specific physical and chemical properties, relevant to pharmaceuticals and materials science (Portilla et al., 2007).

Anti-Juvenile Hormone Agents

Kuwano et al. (2008) synthesized novel compounds, including ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, showing anti-juvenile hormone activity. These compounds, by inducing precocious metamorphosis in silkworms, provide insights into developing new pest control methods (Kuwano et al., 2008).

Synthesis of Orthogonally Protected Amino Acids

Czajgucki et al. (2003) describe methods for synthesizing orthogonally protected amino acids, which are crucial for peptide synthesis. Such methodologies could be applied to compounds like "(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate" to create analogs for research in biochemistry and drug development (Czajgucki et al., 2003).

Inhibition of Juvenile Hormone Synthesis

Kaneko et al. (2011) investigated the anti-juvenile hormone activity of ethyl 4-[(S)-2-benzylhexyloxy)]benzoate derivatives, revealing their potential to inhibit juvenile hormone synthesis in Bombyx mori. This research offers a pathway to understanding the mechanism of action of similar compounds in hormonal regulation and pest control (Kaneko et al., 2011).

properties

IUPAC Name

methyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXGVQOIUBOOG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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